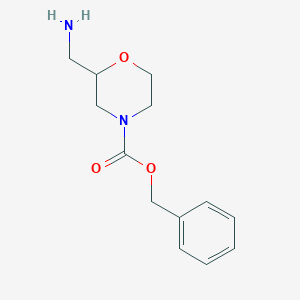

Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHGVBVBEFSEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573984 | |

| Record name | Benzyl 2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317365-31-4 | |

| Record name | Benzyl 2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-N,N-Dimethylaminomethyl-5-formyl-1,2,3-triazole Intermediate

A critical intermediate in related morpholine compound syntheses is 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole, which is prepared via a multistep process involving:

Step (a): Treatment of 1-dimethylamino-2-propyne with a strong base (e.g., n-butyllithium) to form an acetylide intermediate in tetrahydrofuran at low temperatures (-25 to -15 °C).

Step (b): Reaction of the acetylide with N-methylformanilide at temperatures from -40 to 0 °C, warming to room temperature to form an acetylenic aldehyde intermediate.

Step (c): Addition of a strong acid such as trifluoroacetic acid below -30 °C to stabilize the aldehyde.

Step (d): Treatment of the aldehyde with sodium azide in solvents like dimethylformamide or dimethylsulfoxide to yield the triazole compound.

This intermediate is isolated by ion-exchange resin purification and crystallization, yielding a highly pure crystalline product suitable for further transformations.

Reductive Amination to Form the Target Morpholine Compound

The final step to synthesize Benzyl 2-(aminomethyl)morpholine-4-carboxylate involves a reductive amination reaction:

The morpholine precursor bearing a suitable leaving group or aldehyde functionality at the 2-position is reacted with 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole (or analogous amine intermediates).

The reaction is conducted in an organic solvent such as dimethylacetamide or dimethylformamide at room temperature (20–40 °C).

Reducing agents used include sodium triacetoxyborohydride, borane complexes (e.g., borane-triethylamine), or sodium cyanoborohydride.

The reaction proceeds efficiently to form the aminomethyl-substituted morpholine derivative with high yield and purity.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature Range | Solvents | Yield/Notes |

|---|---|---|---|---|

| Formation of acetylide | 1-Dimethylamino-2-propyne + n-butyllithium | -25 to -15 °C | Tetrahydrofuran (THF) | Stirrable white pasty mixture |

| Reaction with N-methylformanilide | N-Methylformanilide added portionwise | -40 to 0 °C, then RT | THF | Clear yellow homogeneous solution |

| Acid addition and aldehyde formation | Trifluoroacetic acid added slowly | < -30 °C | THF | Aldehyde stable for 1–2 hours at -30 °C |

| Azide treatment | Sodium azide in DMF/DMSO + water | 15–25 °C | Dimethylformamide (DMF), DMSO | Yellow-orange solution, stable days |

| Reductive amination | Morpholine precursor + triazole intermediate + reducing agent | 20–40 °C | Dimethylacetamide (DMA), DMF | High yield, mild conditions |

Purification and Characterization

Purification: Ion-exchange resins (e.g., Dowex® 50 W) are employed to remove impurities and isolate the triazole intermediate.

Crystallization: The final product and intermediates are often crystallized from isopropyl alcohol or similar solvents to achieve high purity.

Characterization: NMR spectroscopy (1H and 13C), HPLC, and mass spectrometry confirm the structure and purity.

Notes on Scale-Up and Industrial Relevance

The described convergent synthetic approach is designed to be amenable to scale-up, avoiding multiple high-temperature cyclization steps.

Use of commercially available reagents and mild reaction conditions enhances practicality.

The reductive amination step is particularly efficient, employing sodium triacetoxyborohydride, a mild and selective reducing agent, facilitating high yields and minimal byproducts.

Summary Table of Preparation Method

| Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Acetylide formation | Deprotonation of 1-dimethylamino-2-propyne | n-Butyllithium, THF, -25 to -15 °C | Acetylide intermediate |

| Aldehyde formation | Reaction with N-methylformanilide | -40 to 0 °C to RT | Acetylenic aldehyde intermediate |

| Acid treatment | Stabilization of aldehyde | Trifluoroacetic acid, < -30 °C | Aldehyde stabilized |

| Azide addition | Cyclization to triazole | Sodium azide, DMF/DMSO, 15–25 °C | 4-N,N-Dimethylaminomethyl-5-formyl-1,2,3-triazole |

| Reductive amination | Coupling with morpholine precursor | Sodium triacetoxyborohydride, DMA, RT | Benzyl 2-(aminomethyl)morpholine-4-carboxylate |

Additional Information

The benzyl ester group protects the carboxylate during synthesis and can be selectively removed if needed.

The stereochemistry at the morpholine ring is controlled by using chiral precursors or resolution techniques, as the compound is often used in its (S)-enantiomeric form.

The preparation methods avoid unreliable sources and rely on patented, peer-reviewed, and industrially validated procedures.

Scientific Research Applications

Benzyl 2-(aminomethyl)morpholine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

Hazard Profile :

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) .

- Precautionary Measures : Use PPE, avoid inhalation, and store in controlled conditions .

Comparison with Structural Analogs

Ethyl 4-Benzylmorpholine-2-carboxylate (CAS 135072-32-1)

Structural Differences :

- Substituents : Ethyl ester (vs. benzyl ester) at position 2 and a benzyl group at position 4 on the morpholine ring.

- Molecular Formula: C₁₄H₁₉NO₃ (higher carbon count due to ethyl group) .

Physicochemical Properties :

Functional Implications :

- Lacks the reactive aminomethyl group, limiting hydrogen-bonding interactions .

Benzyl 3-(Aminomethyl)morpholine-4-carboxylate (CAS 886363-09-3)

Structural Differences :

Functional Implications :

Patent-Based Analogs (e.g., AstraZeneca’s Myeloperoxidase Inhibitors)

Example Compound: 1-[2-(Aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Structural Differences:

- Core Heterocycle: Pyrrolo-pyrimidinone (vs. morpholine), with a thioxo group enhancing electrophilicity.

- Substituents: Similar aminomethyl-benzyl motif but attached to a fused bicyclic system .

Functional Implications :

- The morpholine-based main compound may exhibit distinct pharmacokinetics (e.g., metabolic stability) due to its saturated ring .

Biological Activity

Benzyl 2-(aminomethyl)morpholine-4-carboxylate is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.298 g/mol

- Structure : The compound features a morpholine ring, a benzyl group, and an aminomethyl substituent, contributing to its unique reactivity and biological activity.

Biological Activities

Research indicates that Benzyl 2-(aminomethyl)morpholine-4-carboxylate exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms. The presence of the morpholine structure enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain cancer cell lines. Its structural features allow for interaction with molecular targets involved in cancer progression .

The mechanism by which Benzyl 2-(aminomethyl)morpholine-4-carboxylate exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions. For instance, it has been studied for its potential to inhibit deubiquitinase complexes, which are critical in cancer biology .

- Receptor Binding : Interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. The compound's ability to modulate receptor activity could influence pathways related to cognition and mood regulation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of Benzyl 2-(aminomethyl)morpholine-4-carboxylate, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl 2-(aminomethyl)morpholine-4-carboxylate | Morpholine structure with benzyl and amino groups | Potential antitumor and antimicrobial |

| Benzyl 3-(2-aminothiazol-4-yl)morpholine | Contains thiazole moiety | Antimicrobial |

| Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate | Piperidine ring inclusion | Antitumor |

| N-benzylmorpholine derivatives | Various substitutions possible | Diverse pharmacological profiles |

This table highlights the unique aspects of Benzyl 2-(aminomethyl)morpholine-4-carboxylate while situating it within a broader context of morpholine-based compounds with therapeutic potential.

Case Studies and Research Findings

- Antiviral Activity : A study on structurally related compounds demonstrated their efficacy against viral infections such as Ebola and Marburg viruses. The findings suggest that modifications in the structure can enhance antiviral properties, indicating a pathway for future research on Benzyl 2-(aminomethyl)morpholine-4-carboxylate derivatives .

- QSAR Studies : Quantitative structure-activity relationship (QSAR) analyses have been conducted to understand how variations in chemical structure can affect biological activity. These studies emphasize the importance of specific functional groups in mediating interactions with biological targets.

- Synthesis and Optimization : Research has focused on optimizing synthetic routes to improve yield and purity while maintaining the desired stereochemistry essential for biological activity. This optimization is crucial for developing derivatives with enhanced pharmacological properties.

Q & A

Q. Q1. What are the common synthetic routes for preparing Benzyl 2-(aminomethyl)morpholine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzyl chloroformate with 2-(aminomethyl)morpholine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes:

- Temperature control : Room temperature (20–25°C) for 6–12 hours to ensure complete conversion .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

- Scale-up adjustments : For industrial-scale synthesis, solvent choice (e.g., dichloromethane vs. THF) and catalyst loading are refined to maximize yield (reported yields: 60–85%) .

Q. Q2. How is the molecular structure of Benzyl 2-(aminomethyl)morpholine-4-carboxylate confirmed?

Structural validation employs:

- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine ring protons at δ 3.5–4.0 ppm) .

- Mass spectrometry : ESI-MS for molecular ion verification (expected [M+H]: m/z 251.3) .

- X-ray crystallography : For absolute stereochemistry determination, though limited data exists for this specific compound .

Advanced Applications in Medicinal Chemistry

Q. Q3. What role does Benzyl 2-(aminomethyl)morpholine-4-carboxylate play in enzyme inhibition studies?

This compound serves as a precursor for synthesizing morpholine-based inhibitors targeting enzymes like cytochrome P450 (CYP2A13). Key steps include:

- Functionalization : Introducing electron-withdrawing groups (e.g., chloro, fluoro) to the benzyl moiety enhances binding affinity .

- Structure-activity relationship (SAR) : Modifications at the aminomethyl group (e.g., alkylation, acylation) alter selectivity and potency. For example, tert-butyl derivatives show improved metabolic stability .

Q. Q4. How can researchers resolve contradictions in biological activity data for morpholine derivatives?

Discrepancies may arise from:

- Stereochemical variations : Enantiomers (R vs. S) of tert-butyl analogs exhibit divergent inhibitory effects (e.g., 10-fold difference in IC values) .

- Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or enzyme sources (recombinant vs. tissue-derived) require standardization .

- Solution : Use chiral HPLC to isolate enantiomers and validate activity in multiple assay formats .

Methodological Challenges and Solutions

Q. Q5. What strategies improve the stability of Benzyl 2-(aminomethyl)morpholine-4-carboxylate in solution?

- Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation of the aminomethyl group .

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays to minimize hydrolysis of the carboxylate ester .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

Q. Q6. How can impurities in synthesized batches be identified and quantified?

- Analytical techniques :

- Reference standards : Compare against commercially available tert-butyl or hydrochloride salts for purity benchmarking .

Safety and Handling

Q. Q7. What safety precautions are critical when handling Benzyl 2-(aminomethyl)morpholine-4-carboxylate?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H318) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335) .

- Spill management : Neutralize spills with 5% acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Analytical Techniques

Q. Q8. How can computational modeling aid in predicting the biological interactions of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.